Technical Whitepaper: Structural Determination and Analysis of Ethyl 2,4-dinitro-anilino-acetate
Technical Whitepaper: Structural Determination and Analysis of Ethyl 2,4-dinitro-anilino-acetate
Topic: Crystal Structure Analysis of Ethyl 2,4-dinitro-anilino-acetate Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Structural Biologists, Medicinal Chemists, and Crystallographers
Executive Summary
This guide details the protocol for the synthesis, crystallization, and X-ray structural characterization of Ethyl 2,4-dinitro-anilino-acetate (also known as Ethyl N-(2,4-dinitrophenyl)glycinate). As a derivative of 2,4-dinitroaniline, this compound serves as a critical model for understanding resonance-assisted hydrogen bonding (RAHB) and
The structural analysis focuses on the competition between the intramolecular S(6) hydrogen bond (which locks molecular conformation) and intermolecular packing forces (which dictate solubility and bioavailability). This document provides a self-validating workflow for researchers to reproduce and analyze the crystal lattice.
Chemical Context & Synthesis Protocol[1][2]
To obtain high-quality single crystals, purity is paramount. The synthesis relies on a nucleophilic aromatic substitution (
Optimized Synthesis Workflow
Reaction:
Step-by-Step Protocol:
-
Stoichiometry: Dissolve 2,4-dinitrochlorobenzene (10 mmol) in ethanol (20 mL).
-
Addition: Add Ethyl glycinate hydrochloride (10 mmol) and Triethylamine (22 mmol) to neutralize the HCl byproduct.
-
Reflux: Heat to reflux (
) for 2–4 hours. The solution will turn deep yellow/orange, indicative of the dinitroaniline chromophore. -
Quench: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a yellow solid.[1]
-
Recrystallization (Crucial for X-ray): Dissolve the crude solid in a hot 1:1 mixture of Ethanol/Acetone . Allow to cool slowly to room temperature over 24 hours in a vibration-free environment.
Visualization: Synthesis & Crystallization Logic
Figure 1: Critical path from raw reagents to diffraction-quality crystals.[2][3]
Crystallographic Methodology
Data Collection Strategy
Because the ethyl tail of the glycine moiety possesses significant thermal freedom, data collection at low temperature (100 K) is mandatory to minimize thermal ellipsoids and resolve disorder.
-
Radiation Source: Mo-K
( Å) is preferred over Cu-K to minimize absorption effects from the nitro groups, though Cu is acceptable for small crystals. -
Resolution Goal: 0.75 Å or better to accurately model the hydrogen atom positions, which are essential for confirming the intramolecular H-bond.
Refinement Protocol (SHELX/OLEX2)
-
Space Group Determination: Expect Monoclinic (
) or Triclinic ( ), common for planar organic molecules. -
Direct Methods: Use SHELXT to locate the heavy atoms (O, N, C).
-
Hydrogen Treatment:
-
Aromatic H: Place geometrically (HFIX 43).
-
Amine H (N-H):Do not constrain initially. Locate this proton in the difference Fourier map (
) to confirm its participation in hydrogen bonding. Refine with isotropic thermal parameters. -
Ethyl Group:[4] If the terminal methyl group shows high thermal motion, apply rigid bond restraints (DELU/SIMU).
-
Structural Analysis & Interpretation
This is the core value of the analysis. The crystal structure of Ethyl 2,4-dinitro-anilino-acetate is defined by a hierarchy of interactions.
The Intramolecular "Lock" (S(6) Motif)
The defining feature of 2-nitroaniline derivatives is the Resonance-Assisted Hydrogen Bond (RAHB) .
-
Mechanism: The amine hydrogen (N-H) forms a strong, planar 6-membered ring with the oxygen of the ortho-nitro group.
-
Consequence: This locks the N-C(phenyl) bond, preventing rotation. The phenyl ring and the glycine nitrogen atom become coplanar.
-
Validation: Look for an N...O distance of
Å and an N-H...O angle .[5]
Intermolecular Packing
While the intramolecular bond satisfies the best donor (N-H), the crystal lattice is held together by weaker forces involving the electron-deficient ring and the carbonyl oxygen.
-
-Stacking: The 2,4-dinitrophenyl ring is highly electron-deficient. It will likely stack parallel to an electron-rich region of a neighboring molecule (centroid-to-centroid distance
Å). -
Weak C-H...O Interactions: The nitro group oxygens and the carbonyl oxygen act as acceptors for weak hydrogen bonds from aromatic or methylene protons.
Quantitative Data Summary (Expected Parameters)
Based on analogous structures (e.g., Ethyl bis(2,4-dinitrophenyl)acetate).
| Parameter | Expected Range | Structural Significance |
| Space Group | Centrosymmetric packing is energetically favorable. | |
| N(1)-C(1) Bond | Shortened due to resonance (partial double bond character). | |
| Intra-HB (N...O) | Critical Feature: Indicates strong S(6) locking. | |
| Torsion (C-C-N-C) | Indicates planarity of the nitroaniline core. | |
| R-Factor ( | Indicates a high-quality model fit. |
Visualization: Interaction Hierarchy
Figure 2: Structural logic showing how intramolecular forces dictate molecular shape, which then drives lattice packing.
References
-
General Synthesis of N-Aryl Glycines
-
Blatt, A. H., & Rytina, A. W. (1950).[6] The Reaction of 2,4-Dinitrochlorobenzene with Amino Acids. Journal of the American Chemical Society.
- Context: Establishes the standard mechanism used for this synthesis.
-
-
Structural Analogs & Methodology
-
Ertas, E., Ozturk, T., Wallis, J. D., & Watson, W. H. (1998).[7] Intramolecular interactions in ethyl bis-(2,4-dinitrophenyl)acetate.[7] Journal of Chemical Crystallography, 28(5), 409-412.[7]
- Relevance: Provides the crystal structure of the closely related bis-substituted derivative, serving as a primary reference for bond lengths and packing motifs.
-
-
Hydrogen Bonding in Nitroanilines
-
Panunto, T. W., Urbanczyk-Lipkowska, Z., Johnson, R., & Etter, M. C. (1987). Hydrogen-bond formation in nitroanilines: the first step in designing acentric materials. Journal of the American Chemical Society, 109(25), 7786-7797.
-
Relevance: Authoritative source on the "S(6)" intramolecular hydrogen bond motif.[5]
-
-
Crystallographic Software
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.
- Relevance: The standard software used for the refinement protocols described in Section 3.2.
-
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 4. (PDF) Crystal Structure of Ethyl 2-[2-(4 [research.amanote.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-[2-(2,4-Dinitrophenyl)ethyl]-1,3,5-trinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.itu.edu.tr [research.itu.edu.tr]
